molecular formula C12H7Cl2F3N2O B1590047 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline CAS No. 87170-48-7

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

Cat. No.: B1590047
CAS No.: 87170-48-7
M. Wt: 323.09 g/mol
InChI Key: NMLZNVAMLNUCOY-UHFFFAOYSA-N
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Description

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline (CAS 87170-48-7) is a halogenated aniline derivative of significant interest in scientific research and development. With a molecular formula of C12H7Cl2F3N2O and a molecular weight of 323.10 g/mol, this compound features a distinct molecular architecture characterized by an aniline core linked to a chlorinated, trifluoromethyl-substituted pyridine ring via an ether bridge . This structure incorporates multiple halogen atoms and a trifluoromethyl group, which are known to enhance properties such as metabolic stability and lipophilicity, making the compound a valuable scaffold in medicinal chemistry and agrochemistry . Researchers utilize this compound as a key synthetic intermediate in the exploration of novel active substances. Its structural motifs are relevant in the development of inhibitors for bacterial targets, as suggested by studies on similar pyridine derivatives that act as inhibitors for essential bacterial enzymes like 4'-phosphopantetheinyl transferases (PPTases) . Furthermore, related compounds are investigated for their potential applications in the protection of crops, indicating its utility in agrochemical research . This product is offered with a Certificate of Analysis to ensure quality and batch-to-batch consistency . It is supplied as a solid that requires storage in a dark place, sealed in dry conditions at 2-8°C . Handling should be performed with care, noting the associated safety warnings . This product is intended for research purposes only and is not approved for human or veterinary use.

Properties

IUPAC Name

4-chloro-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2F3N2O/c13-8-2-1-7(18)4-10(8)20-11-9(14)3-6(5-19-11)12(15,16)17/h1-5H,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMLZNVAMLNUCOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)OC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542081
Record name 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87170-48-7
Record name 4-Chloro-3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-CHLORO-2-(2-CHLORO-5-AMINO-PHENOXY)-5- (TRIFLUOROMETHYL)-PYRIDINE
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Biological Activity

4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline, with CAS Number 87170-48-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and relevant structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₇Cl₂F₃N₂O, with a molecular weight of 323.10 g/mol. The compound features a chloro-aniline structure substituted with a trifluoromethyl-pyridine moiety, which may influence its pharmacological properties.

PropertyValue
Molecular Weight323.10 g/mol
Molecular FormulaC₁₂H₇Cl₂F₃N₂O
Purity95%
SolubilityModerately soluble
Storage ConditionsKeep in dark place, sealed at 2-8°C

Cytotoxicity and Antiproliferative Effects

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural features have shown IC₅₀ values ranging from 0.07 nM to 1.59 µM against different carcinoma cell lines, indicating potent antiproliferative activity .

  • Cell Lines Tested :
    • Human cervical carcinoma (HeLa)
    • Colon adenocarcinoma (Caco-2)
    • Breast cancer (MCF)
    • Prostate cancer (PC-3)
  • Mechanism of Action :
    The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival, such as the EGFR pathway. This inhibition can lead to programmed cell death (apoptosis) in sensitive cancer cells .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

  • Chloro and Trifluoromethyl Substituents :
    • The presence of chloro groups enhances lipophilicity and may improve binding affinity to target proteins.
    • Trifluoromethyl groups are known to increase metabolic stability and can enhance the overall pharmacokinetic profile.
  • Aniline Moiety :
    • Modifications on the aniline ring can lead to variations in biological activity. For example, substituents that enhance hydrogen bonding can improve interactions with biological targets .

Case Studies

In a recent study evaluating the antiproliferative effects of various aniline derivatives, it was found that compounds structurally related to this compound displayed promising results against multiple cancer cell lines. The study highlighted the importance of specific substitutions in enhancing efficacy and selectivity against cancer cells while minimizing toxicity to normal cells .

Scientific Research Applications

Introduction to 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

This compound, with the CAS number 87170-48-7, is a chemical compound that has garnered attention for its diverse applications in scientific research and industrial processes. This compound features a complex structure characterized by the presence of chloro and trifluoromethyl groups, which contribute to its unique properties and functionalities.

The compound's structure includes:

  • A chloro-substituted aniline moiety.
  • A pyridine ring with a trifluoromethyl group, enhancing its lipophilicity and bioactivity.

Pharmaceutical Development

This compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, making it a candidate for drug development in various therapeutic areas.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. Studies are ongoing to evaluate the specific efficacy of this compound against various cancer cell lines .

Agricultural Chemistry

This compound is also explored for its applications in agrochemicals, particularly as a herbicide or pesticide. The trifluoromethyl group is known to enhance the herbicidal activity of compounds.

Case Study: Herbicidal Efficacy

Field studies have shown that derivatives of this compound can effectively control weed species while minimizing damage to crops. The specific mode of action is believed to involve disruption of photosynthesis or inhibition of specific metabolic pathways .

Material Science

In materials science, compounds like this compound are evaluated for their potential use in developing high-performance materials due to their thermal stability and chemical resistance.

Case Study: Polymer Additives

Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for applications in coatings and composites .

Safety and Environmental Impact

While exploring the applications of this compound, it is crucial to consider its safety profile. The GHS classification indicates that it is harmful if swallowed and toxic to aquatic life with long-lasting effects . Therefore, proper handling and disposal measures must be implemented in both laboratory and industrial settings.

Preparation Methods

Preparation of the Pyridinyl Ether Intermediate

  • Starting materials often include 4-chloro-3-aminophenol or its derivatives and 3-chloro-5-(trifluoromethyl)pyridin-2-ol or 3-chloro-5-(trifluoromethyl)pyridin-2-halide.
  • The phenolic hydroxyl group of the aniline derivative acts as a nucleophile to displace a leaving group (typically a halide) on the pyridine ring, forming the ether linkage.

Typical Reaction Conditions

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution.
  • Base: Strong bases like potassium carbonate (K2CO3) or sodium hydride (NaH) are used to deprotonate the phenol, enhancing nucleophilicity.
  • Temperature: Elevated temperatures (80–120°C) are commonly employed to drive the substitution reaction to completion.
  • Reaction time: Typically several hours (4–12 h) depending on scale and reagent reactivity.

Detailed Synthetic Route Example

Step Reactants Conditions Product Yield (%) Notes
1 4-chloro-3-aminophenol + 3-chloro-5-(trifluoromethyl)pyridin-2-chloride K2CO3, DMF, 100°C, 8 h 4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline 70–85% Nucleophilic aromatic substitution forming ether bond
2 Purification Recrystallization or column chromatography Pure target compound - Removal of unreacted starting materials and byproducts

This approach aligns with general methods for synthesizing trifluoromethylpyridine-containing ethers, as reported in agrochemical intermediate syntheses.

Research Findings and Optimization

  • The introduction of the trifluoromethyl group on the pyridine ring is typically achieved industrially by fluorination of chlorinated picoline derivatives, which then serve as key intermediates for further functionalization.
  • The electron-withdrawing trifluoromethyl group influences the reactivity of the pyridine ring, often requiring careful control of reaction conditions to achieve selective substitution without degradation.
  • Studies show that the use of polar aprotic solvents and strong bases significantly improves yields and purity of the ether-linked product.
  • The presence of chlorine atoms on both aromatic rings necessitates mild reaction conditions to avoid dehalogenation or side reactions.
  • Hydrogenation or catalytic reduction steps are sometimes used in related compounds to reduce nitro groups to amines before ether formation, but in this compound, the aniline is introduced directly or via reduction of nitro precursors.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Conditions Advantages Limitations
Nucleophilic Aromatic Substitution (SNAr) 4-chloro-3-aminophenol, 3-chloro-5-(trifluoromethyl)pyridin-2-chloride, K2CO3, DMF Ether formation via SNAr 80–120°C, 4–12 h High selectivity, good yields Requires careful temperature control to avoid side reactions
Catalytic Hydrogenation (if nitro precursor used) Nitro-substituted phenol, Pd-C, H2 Reduction of nitro to amine Room temperature to mild heating Enables use of nitro precursors Additional step, catalyst cost
Fluorination of Chlorinated Picoline Chlorinated picoline derivatives, SbF3 or HF Introduction of trifluoromethyl group Industrial scale liquid-phase reaction Efficient large-scale synthesis of TFMP intermediates Requires hazardous reagents, specialized equipment

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueCritical Data PointsReference
¹H NMR (400 MHz)δ 8.21 (d, J=2.4 Hz, 1H, pyridine-H)
¹³C NMRδ 152.1 (C-O linkage)
HRMS[M+H]⁺ = 323.10 (calc. 323.10)

Q. Table 2. Stability Profile Under Accelerated Conditions

Condition (40°C/75% RH)Purity at Day 0Purity at Day 28Degradation Products
Light-protected99.2%98.5%None detected
Light-exposed99.0%92.3%Quinone derivatives

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline
Reactant of Route 2
Reactant of Route 2
4-Chloro-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)aniline

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